molecular formula C15H11N3O5 B1256718 Elloxazinone A

Elloxazinone A

Cat. No.: B1256718
M. Wt: 313.26 g/mol
InChI Key: SCRSWHLCZLKZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elloxazinone A is a secondary metabolite isolated from the culture filtrate of Streptomyces griseus Acta 2871. Its molecular formula was determined via HPLC-ESI-MS, revealing a molecular mass of 313.1 Da . Structural elucidation using NMR spectroscopy and X-ray crystallography confirmed its classification as an aminophenoxazinone, characterized by a phenoxazine core substituted with amino and hydroxyl groups .

This compound exhibits moderate to potent antitumor activity, particularly against hepatocellular carcinoma cells (IC₅₀: 8.7 μM) and human gastric adenocarcinoma cells (IC₅₀: 23.4 μM) in vitro . It also enhances TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated apoptosis in cancer cells by downregulating anti-apoptotic proteins like survivin and XIAP, while activating caspases-3, -8, -9, and -10 .

Properties

Molecular Formula

C15H11N3O5

Molecular Weight

313.26 g/mol

IUPAC Name

methyl 8-amino-9-carbamoyl-7-oxophenoxazine-2-carboxylate

InChI

InChI=1S/C15H11N3O5/c1-22-15(21)6-2-3-9-7(4-6)18-13-10(23-9)5-8(19)12(16)11(13)14(17)20/h2-5H,16H2,1H3,(H2,17,20)

InChI Key

SCRSWHLCZLKZNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)N)N

Synonyms

elloxazinone A

Origin of Product

United States

Comparison with Similar Compounds

Actinomycin D

  • Structure: A chromopeptide with two phenoxazinone rings linked to cyclic peptides.
  • Bioactivity : Broad-spectrum antibiotic and anticancer agent, but high toxicity limits clinical use.
  • Mechanism: Inhibits RNA polymerase, unlike this compound, which targets apoptotic pathways .

Bezerramycins A–C

  • Structure: Phenolic ketones with carboxyl or nitrile substituents.
  • Bioactivity: Antiproliferative against leukemia and colon cancer cells (IC₅₀: 1–10 μM), but less effective against solid tumors compared to this compound .

Table 2: Phenoxazinone Derivatives and Anticancer Profiles

Compound Molecular Mass (Da) Key Targets IC₅₀ Range (μM) Mechanism of Action
This compound 313.1 Hepatocellular Carcinoma 8.7–23.4 Caspase activation, XIAP downregulation
Actinomycin D 1255.4 Various Cancers 0.01–0.1 RNA polymerase inhibition
Bezerramycin A 278.3 Leukemia 1.5–3.0 DNA intercalation

Comparison with Other Marine Actinomycete Metabolites

Marine-derived metabolites like undecylprodigiosin and carboxyexfoliazone share this compound’s TRAIL-sensitizing properties but differ in chemical class (prodigiosins and polyketides, respectively) . This compound uniquely combines phenoxazinone stability with apoptotic specificity, avoiding the nonspecific cytotoxicity seen in prodigiosins.

Q & A

Q. How can meta-analysis frameworks address inconsistencies in this compound’s reported biological activities across studies?

  • Answer : Use PRISMA guidelines to systematically review literature. Stratify data by assay type (e.g., in vitro vs. in vivo) and apply random-effects models to account for heterogeneity. Perform sensitivity analysis to identify outlier studies and discuss methodological variations (e.g., cell lines, exposure times) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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